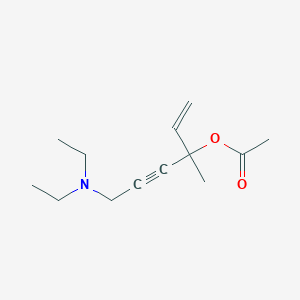![molecular formula C13H14N2O3 B5168248 methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with certain receptors in the body, which can lead to various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate involves its interaction with the CB2 and TRPV1 receptors. This interaction leads to the activation of these receptors, which can modulate various physiological processes. For example, activation of the CB2 receptor can lead to a decrease in inflammation and pain perception, while activation of the TRPV1 receptor can lead to the release of neurotransmitters that are involved in pain perception.
Biochemical and Physiological Effects:
Methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate in lab experiments is its ability to interact with specific receptors in the body, which can lead to various biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is the lack of information on its long-term effects and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate. One potential direction is to investigate the potential of this compound in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another potential direction is to investigate the potential of this compound in the treatment of neuropathic pain. Additionally, further research is needed to understand the long-term effects and potential side effects of this compound.
In conclusion, methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to interact with certain receptors in the body, which can lead to various biochemical and physiological effects. While there is still much to learn about this compound, its potential for use in the treatment of various conditions makes it an exciting area of research.
Synthesemethoden
The synthesis of methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound. This synthesis method has been reported in various research articles and is considered to be a reliable method for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate has been extensively studied for its potential applications in the field of medicine. This compound has been shown to interact with certain receptors in the body, such as the cannabinoid receptor 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor. These receptors are known to play a crucial role in various physiological processes such as pain perception, inflammation, and immune response.
Eigenschaften
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-3-4-6-11(9)15-12(16)7-10(14-15)8-13(17)18-2/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMYBVGRIHFAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)

![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
